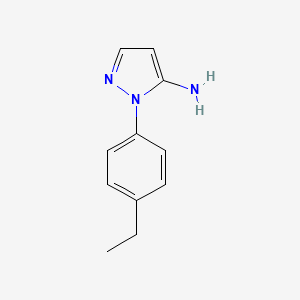
4-(3-呋喃甲基)氨基甲基苯基硼酸频哪醇酯
描述
“4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C18H24BNO3 . It has a broad range of applications in various fields of research and industry.
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular weight of “4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester” is 313.2 g/mol. The structure of this compound includes a furfuryl group attached to an aminomethylphenylboronic acid pinacol ester .Chemical Reactions Analysis
Pinacol boronic esters are used in many chemical transformations where the valuable boron moiety remains in the product. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学研究应用
药物递送系统
苯基硼酸频哪醇酯衍生物,例如4-(3-呋喃甲基)氨基甲基苯基硼酸频哪醇酯,正在探索其在创建活性氧 (ROS) 响应性药物递送系统中的潜力。 这些系统可以封装药物,如姜黄素,以形成用于靶向治疗的纳米颗粒 .
中子俘获疗法
含有硼的化合物因其作为中子俘获疗法(一种癌症治疗方法)中硼载体的适用性而受到研究。 这些化合物在水中的稳定性是其有效性的关键因素 .
有机合成
频哪醇硼酸酯是有机合成中宝贵的构建单元。 它们用于各种反应,包括催化脱硼反应,这是一个从分子中去除硼基团的过程 .
作用机制
Target of Action
The primary target of 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound’s role in the sm cross-coupling reaction suggests that its bioavailability would be influenced by factors such as its stability and reactivity .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester are influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are known to be exceptionally mild and functional group tolerant , which suggests that the compound could be effective in a variety of environments.
生化分析
Biochemical Properties
4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with the active sites of enzymes or with specific amino acid residues. For example, it has been shown to inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site . Additionally, 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester can interact with carbohydrates and other molecules containing diol groups, making it useful in the study of carbohydrate metabolism and signaling pathways .
Cellular Effects
The effects of 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester on various types of cells and cellular processes are diverse and depend on the specific context in which it is used. This compound can influence cell function by modulating enzyme activity, affecting cell signaling pathways, and altering gene expression. For instance, it has been observed to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events . Additionally, 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester can impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity by forming a covalent bond with specific amino acid residues, such as serine or threonine . This inhibition can lead to changes in enzyme activity and subsequent alterations in cellular processes. Additionally, 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or other degradation processes over time, particularly in aqueous environments . Long-term exposure to 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester has been shown to affect cellular function by altering enzyme activity and gene expression, leading to changes in cell behavior and metabolism .
Dosage Effects in Animal Models
The effects of 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition leading to metabolic imbalances or disruptions in cellular signaling pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges .
Metabolic Pathways
4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key metabolic enzymes, affecting the flux of metabolites through pathways such as glycolysis, the citric acid cycle, and amino acid metabolism . Additionally, 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester can influence the levels of specific metabolites by modulating enzyme activity and altering the balance of metabolic reactions .
Transport and Distribution
The transport and distribution of 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, such as facilitated diffusion or active transport . Once inside the cell, 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
属性
IUPAC Name |
N-(furan-3-ylmethyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO3/c1-17(2)18(3,4)23-19(22-17)16-7-5-14(6-8-16)11-20-12-15-9-10-21-13-15/h5-10,13,20H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCASIAUQMVOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNCC3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


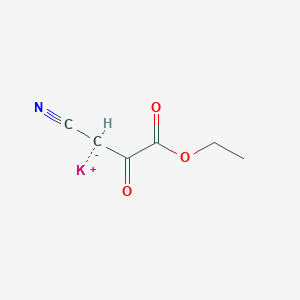
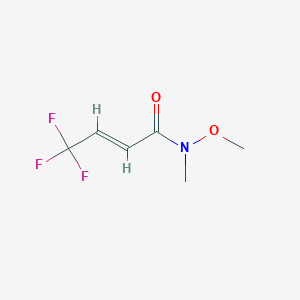
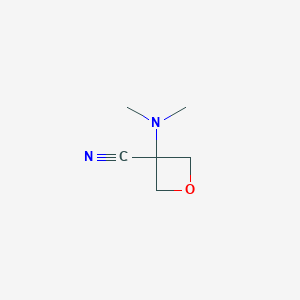


![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403673.png)
![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403674.png)
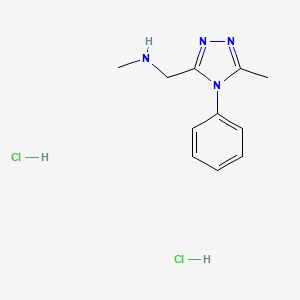
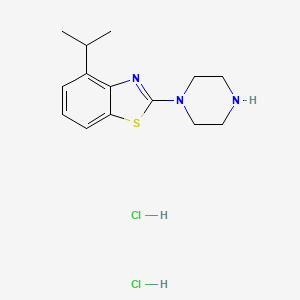
![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)

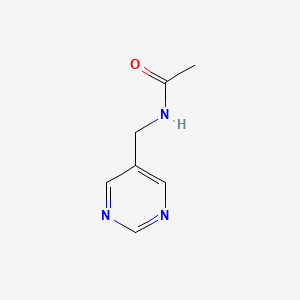
![Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1403684.png)
